4-((4-Acetamidophenyl)amino)-2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-4-oxobutanoic acid
Beschreibung
This compound features a 4-oxobutanoic acid backbone substituted with two distinct amino groups: a 4-acetamidophenyl moiety at position 4 and a 2-(cyclohex-1-en-1-yl)ethyl group at position 2.
Eigenschaften
IUPAC Name |
4-(4-acetamidoanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-14(24)22-16-7-9-17(10-8-16)23-19(25)13-18(20(26)27)21-12-11-15-5-3-2-4-6-15/h5,7-10,18,21H,2-4,6,11-13H2,1H3,(H,22,24)(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYCBFNVOLAVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCC2=CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Effects
The table below highlights key structural analogs and their properties:
Physicochemical Properties
- Solubility : The acetamido group in the target compound enhances water solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ). However, the cyclohexenyl group may reduce aqueous solubility, requiring formulation optimization.
- Stability : Amide bonds (e.g., acetamido) resist hydrolysis, whereas ester-containing analogs () may exhibit lower stability in vivo .
Q & A
Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis can be optimized using a stepwise approach:
- Step 1 : React 3-methylidenedihydrofuran-2,5-dione with 4-acetamidoaniline in acetone under ambient conditions to form the core oxoamide structure .
- Step 2 : Introduce the cyclohexenyl ethylamine moiety via nucleophilic substitution or coupling reactions. Adjust solvent polarity (e.g., toluene-methanol mixtures) to enhance solubility of intermediates.
- Critical Factors : Reaction time (1.5–3 hours), stoichiometric ratios (1:1 for limiting reagents), and pH control (neutral to weakly basic) minimize side products. Yields >85% are achievable with rigorous purification (recrystallization or column chromatography) .
Basic: Which analytical techniques are most effective for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths (e.g., N–C=O at 1.354 Å) and dihedral angles (e.g., 36.4° between phenyl and oxoamine groups) to confirm tautomeric forms .
- NMR/IR Spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (amide NH), δ 6.7–7.3 ppm (aromatic protons).
- IR : Stretching bands at 1680 cm⁻¹ (C=O, amide) and 1720 cm⁻¹ (carboxylic acid) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 388.18) .
Basic: How can researchers assess purity and identify common impurities?
Methodological Answer:
- HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA). Monitor at 254 nm; impurities (<5%) elute earlier than the target compound.
- TLC : Silica gel plates (ethyl acetate/hexane, 7:3) with UV visualization.
- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 59.3%, H: 6.2%, N: 10.8%) .
Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
- Case Study : If NMR suggests a planar amide group but crystallography shows a non-coplanar structure (e.g., dihedral angle >30°), consider dynamic effects in solution (tautomerism or rotational barriers).
- Validation : Perform variable-temperature NMR to detect conformational flexibility. Compare with DFT calculations (e.g., B3LYP/6-31G*) to model equilibrium geometries .
Advanced: What strategies are recommended for evaluating biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Use fluorescence-based kinetics (e.g., trypsin-like proteases) with IC₅₀ determination. Include positive controls (e.g., leupeptin) .
- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Test dose ranges (1–100 µM) and compare to cisplatin.
- Mechanistic Studies : Utilize molecular docking (AutoDock Vina) to predict binding to targets like HDACs or PARP .
Advanced: How to design derivatives to enhance solubility or bioavailability?
Methodological Answer:
- Derivatization :
- Computational Guidance : Calculate logP (AlogPS) and polar surface area (PSA) to prioritize derivatives with PSA >80 Ų for improved aqueous solubility .
Advanced: How to address discrepancies in synthetic yields across studies?
Methodological Answer:
- Root Cause Analysis : Compare protocols (e.g., vs. 11). Variations in solvent (acetone vs. DMF), catalyst use, or workup procedures (e.g., filtration vs. extraction) significantly impact yields.
- Resolution : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature control). Use DoE (Design of Experiments) to identify critical parameters (e.g., ANOVA for temperature/pH interactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
